
3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide
説明
3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide, also known as CNPA, is a synthetic compound that belongs to the class of acrylamides. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide involves the covalent modification of cysteine residues in proteins. The compound contains a Michael acceptor group, which reacts with the thiol group of cysteine residues to form a stable adduct. This modification can lead to changes in protein function and structure, providing insight into the role of specific cysteine residues in protein activity.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that the compound can inhibit the activity of certain enzymes, such as caspases and cathepsins, which play important roles in cell death and inflammation. 3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.
実験室実験の利点と制限
One of the major advantages of 3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide is its selectivity for cysteine residues in proteins. This allows for the specific modification of target proteins, providing a more detailed understanding of protein function and structure. However, the covalent modification of cysteine residues can also lead to non-specific effects, making it important to carefully control experimental conditions. Additionally, the use of 3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide can be limited by its potential toxicity and instability in aqueous solutions.
将来の方向性
There are several potential directions for future research on 3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide. One area of interest is the development of new methods for the selective modification of cysteine residues in proteins. This could involve the synthesis of new compounds with improved selectivity and stability, or the development of new techniques for controlling the reaction conditions. Another area of interest is the investigation of the physiological effects of 3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide in vivo, which could provide insight into its potential therapeutic applications. Finally, the use of 3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide as a tool for studying protein-protein interactions could be further explored, potentially leading to new insights into the mechanisms of complex biological processes.
科学的研究の応用
3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a biochemical probe for the study of protein function and structure. 3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide has been shown to selectively modify cysteine residues in proteins, allowing for the identification of active sites and the investigation of protein-protein interactions.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-12-6-2-1-5-11(12)9-10-15(19)17-13-7-3-4-8-14(13)18(20)21/h1-10H,(H,17,19)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZJFNOULYWSFA-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



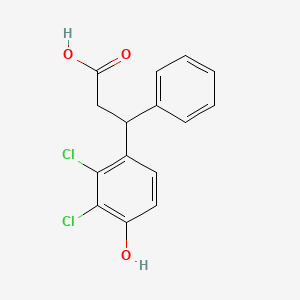
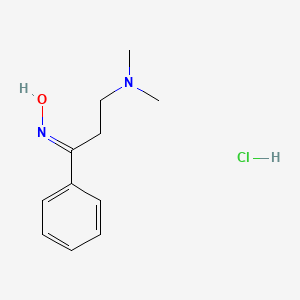
![2-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B3861778.png)
![4-(benzyloxy)-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3861780.png)
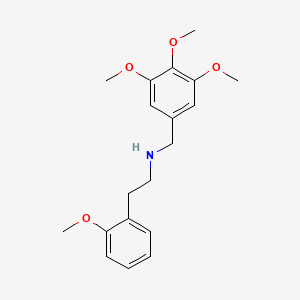
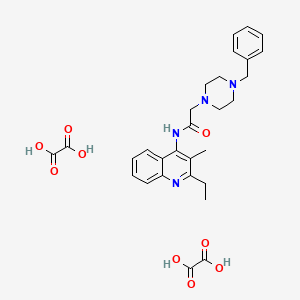
![N'-[2-(allyloxy)benzylidene]-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B3861801.png)
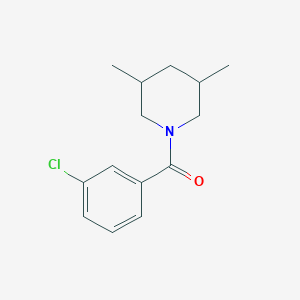
![ethyl 5-(3,4-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861815.png)
![N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861821.png)

![[3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol](/img/structure/B3861831.png)
![2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B3861849.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[(diphenylmethyl)amino]carbonyl}butanamide](/img/structure/B3861853.png)